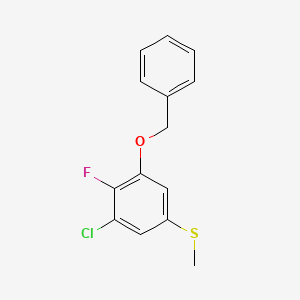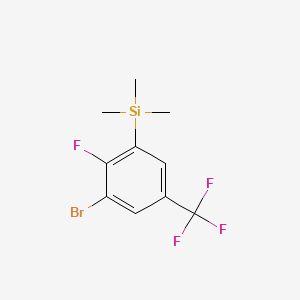
Naphthalene, 1-(2-naphthalenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-(2-naphthalenyloxy)- is an organic compound that belongs to the class of naphthalenes Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings This compound is characterized by the presence of a naphthalenyloxy group attached to the naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Naphthalene, 1-(2-naphthalenyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with an appropriate naphthalenyloxy precursor under specific conditions. For instance, the bromination of naphthalene followed by a nucleophilic substitution reaction with a naphthalenyloxy compound can yield the desired product .
Industrial Production Methods
Industrial production of Naphthalene, 1-(2-naphthalenyloxy)- typically involves large-scale chemical processes. These processes often utilize high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1-(2-naphthalenyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
The major products formed from these reactions include naphthoquinones, dihydro derivatives, and various substituted naphthalenes. These products have significant applications in the synthesis of dyes, pigments, and other industrial chemicals .
Aplicaciones Científicas De Investigación
Naphthalene, 1-(2-naphthalenyloxy)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Naphthalene, 1-(2-naphthalenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Naphthalene, 1-(2-naphthalenyloxy)- can be compared with other similar compounds, such as:
Naphthalene: The parent compound, which consists of two fused benzene rings.
Naphthalene, 1-(2-naphthalenyloxy)- is unique due to the presence of the naphthalenyloxy group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives .
Propiedades
Número CAS |
611-49-4 |
|---|---|
Fórmula molecular |
C20H14O |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
1-naphthalen-2-yloxynaphthalene |
InChI |
InChI=1S/C20H14O/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14H |
Clave InChI |
HGNMIEUZAKTBOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)


![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)

